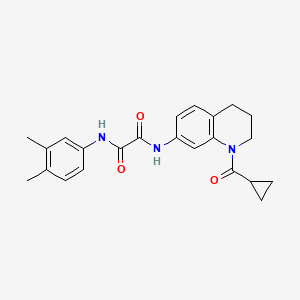

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethylphenyl)ethanediamide

Description

Propriétés

IUPAC Name |

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-14-5-9-18(12-15(14)2)24-21(27)22(28)25-19-10-8-16-4-3-11-26(20(16)13-19)23(29)17-6-7-17/h5,8-10,12-13,17H,3-4,6-7,11H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMDTNKSIKJACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide typically involves multiple steps, starting with the preparation of the quinoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, followed by the formation of the oxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Applications De Recherche Scientifique

N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

- Software Utilization : The target compound’s crystal structure (if resolved) would likely employ SHELXL for refinement and ORTEP-III for visualization, as these are industry standards for small-molecule crystallography .

- Validation Metrics : Structure validation for such compounds typically involves checks for geometric plausibility (e.g., bond lengths, angles) and R-factors, as described in . For example, cyclopropane rings in similar compounds exhibit C-C bond lengths of ~1.50–1.54 Å, which may serve as a benchmark .

Physicochemical and Functional Properties

- Hydrogen-Bonding Capacity: The ethanediamide group in the target compound provides two hydrogen-bond donors, whereas carboxamides (e.g., the analogue in ) offer only one. This could enhance target binding in biological systems.

Hypothetical Data Table for Comparison

Research Implications and Limitations

While the provided evidence emphasizes methodological frameworks (e.g., SHELX for crystallography , ORTEP for visualization ), direct data on the target compound’s biological or physicochemical properties are absent. Future studies should prioritize:

- Experimental Validation : Resolution of the crystal structure to confirm conformational details.

- SAR Studies : Systematic evaluation of substituent effects on activity, leveraging the synthetic strategies seen in .

This comparison underscores the importance of structural nuances in dictating functional outcomes, even among closely related cyclopropane derivatives.

Activité Biologique

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of the compound, including its pharmacological effects and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4S |

| Molecular Weight | 396.49 g/mol |

| IUPAC Name | N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethylphenyl)ethanediamide |

| SMILES | CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3 |

Antimicrobial Activity

Research indicates that N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethylphenyl)ethanediamide exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential . In cellular assays, it showed cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways . A notable study highlighted that treatment with the compound at concentrations of 10 to 50 µM resulted in a significant reduction in cell viability .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Calcium Channel Modulation : It has been shown to influence calcium influx in smooth muscle cells, potentially leading to muscle relaxation .

- cAMP Pathway Activation : The compound activates cAMP-dependent signaling pathways, which are crucial for various physiological processes .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in tumor progression and inflammation .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer . The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

- Case Study 2 : Another investigation focused on its antimicrobial properties found that the compound effectively reduced bacterial load in infected wounds in rat models . This suggests potential therapeutic applications in wound healing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.